2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17760562
InChI: InChI=1S/C7H12N2O/c1-2-9-5-4-8-7(9)3-6-10/h4-5,10H,2-3,6H2,1H3
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17760562

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2-(1-ethylimidazol-2-yl)ethanol
Standard InChI InChI=1S/C7H12N2O/c1-2-9-5-4-8-7(9)3-6-10/h4-5,10H,2-3,6H2,1H3
Standard InChI Key HPDLXBRJKXZYCB-UHFFFAOYSA-N
Canonical SMILES CCN1C=CN=C1CCO

Introduction

Chemical Identity and Structural Features

Key Structural Attributes:

  • Imidazole Core: A heterocyclic aromatic ring with two nitrogen atoms at non-adjacent positions.

  • Ethyl Substituent: Located at the 1-position, enhancing hydrophobicity and steric effects.

  • Hydroxyethyl Side Chain: Introduces polarity, enabling hydrogen bonding and solubility in aqueous media .

Spectroscopic and Computational Data

While experimental spectra for this exact compound are unavailable, analogs such as 2-(2-ethyl-1H-imidazol-1-yl)ethanol (PubChem CID 25219106) provide reference points:

  • ¹H NMR: Peaks for imidazole protons (δ 7.2–8.3 ppm), ethyl groups (δ 1.0–1.5 ppm), and hydroxyethyl chains (δ 3.6–4.0 ppm) .

  • InChIKey: HFMGGRZXHPSOJX-UHFFFAOYSA-N (analog) .

  • SMILES: CCC1=NC=CN1CCO (adjusted for positional isomerism) .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of imidazole alcohols typically involves nucleophilic substitution or ring-opening reactions. For example:

Epoxide Ring-Opening (Analog Approach)

A method for 2-(2-ethyl-1H-imidazol-1-yl)ethanol involves reacting 2-ethylimidazole with ethylene oxide under basic conditions :

2-Ethylimidazole+Ethylene OxideBase2-(2-Ethyl-1H-imidazol-1-yl)ethanol\text{2-Ethylimidazole} + \text{Ethylene Oxide} \xrightarrow{\text{Base}} \text{2-(2-Ethyl-1H-imidazol-1-yl)ethanol}

Adjusting the substitution pattern to target the 1-ethyl isomer would require regioselective alkylation strategies.

Copper-Catalyzed Click Chemistry

Recent work on biotinylated imidazole derivatives (e.g., in ) highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups. This approach could facilitate the synthesis of tagged analogs for biological studies.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in water (hydroxyethyl group) and organic solvents (ethyl group) .

  • pKa: Imidazole NH proton ≈ 6.8–7.0, enabling pH-dependent ionization .

Thermal Properties

  • Melting Point: Estimated 80–100°C (based on analogs ).

  • Boiling Point: ~250°C (extrapolated from similar alcohols).

Future Research Directions

Synthetic Optimization

  • Regioselective Alkylation: To achieve 1-ethyl isomer dominance.

  • Biotinylation: For target identification in proteomic studies .

Biological Screening

  • Kinase Inhibition Assays: Targeting cancer-related kinases (e.g., EGFR, BRAF).

  • In Vivo Toxicity Studies: To establish therapeutic windows.

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